molecular formula C16H27N3O2 B11793177 tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B11793177
M. Wt: 293.40 g/mol
InChI Key: JZFQMKIAFQDDGT-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound features a tert-butyl group, a diethylamino group, and a methylpyridinyl moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic transformations.

Biology

In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules.

Medicine

In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure can be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-protected anilines
  • Tetrasubstituted pyrroles

Uniqueness

Compared to similar compounds, tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate offers a unique combination of functional groups that enhance its reactivity and versatility. The presence of the diethylamino group and the pyridine ring provides additional sites for chemical modifications, making it a valuable intermediate in synthetic chemistry.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

tert-butyl N-[[6-(diethylamino)-4-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H27N3O2/c1-7-19(8-2)14-9-12(3)13(10-17-14)11-18-15(20)21-16(4,5)6/h9-10H,7-8,11H2,1-6H3,(H,18,20)

InChI Key

JZFQMKIAFQDDGT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=C1)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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